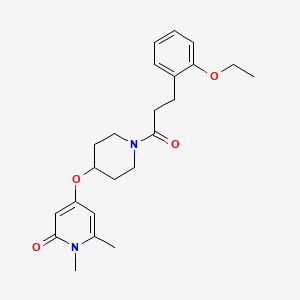
(4-(4-Methoxyphenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Methoxyphenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H18N2O2S2 and its molecular weight is 346.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial Activities : Compounds similar to (4-(4-Methoxyphenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives showing good to moderate antimicrobial activities against various microorganisms have been developed through synthetic pathways involving components like 4-methoxybenzaldehyde and piperazine derivatives (Bektaş et al., 2007). Similarly, other research has focused on the synthesis of pyridine derivatives with variable antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
Antagonistic Activities : The synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) reveal the significance of structural features like the methoxyphenyl group in achieving potent antagonistic activities. Modifications of these structural elements have led to compounds with subnanomolar potencies (Romero et al., 2012).
Inhibition of Tubulin Polymerization : Another application is found in the synthesis of phenoxazine and phenothiazine derivatives as inhibitors of tubulin polymerization. These compounds, characterized by their piperazine moieties, have shown significant antiproliferative properties and potent inhibition of tubulin polymerization, suggesting their potential in cancer therapy (Prinz et al., 2017).
Chemical Synthesis and Characterization
Synthetic Pathways : Research into the synthesis of complex organic molecules provides insight into potential applications for this compound in the development of novel chemical entities. For example, the synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties illustrates the versatility of similar structures in synthesizing biologically active compounds (Largeron & Fleury, 1998).
Novel Drug Candidates : The design and synthesis of compounds with specific biological activities, such as antimicrobial, antiviral, or antitumor activities, are paramount. The detailed synthetic routes and biological evaluations of compounds structurally related to this compound indicate their potential as lead compounds in drug discovery projects.
Eigenschaften
IUPAC Name |
[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-14-6-4-13(5-7-14)17(22)19-10-8-18(9-11-19)16(20)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQSBPORHYPVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)


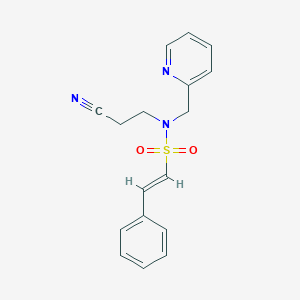
![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)
![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)
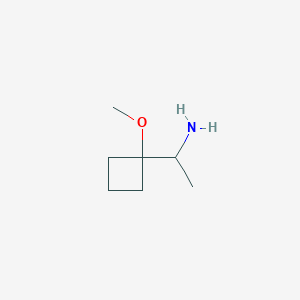
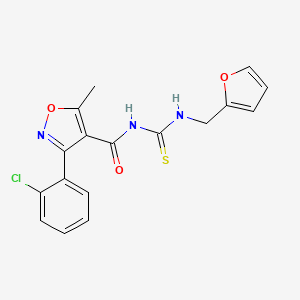
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)
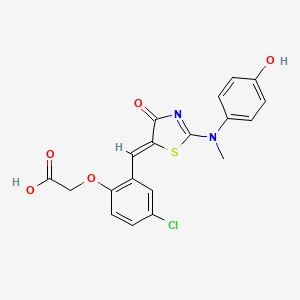
![N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2400971.png)

